molecular formula C13H18ClNO4S B2487502 3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide CAS No. 1217014-50-0

3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2487502
CAS No.: 1217014-50-0
M. Wt: 319.8
InChI Key: ULNVEUKEDTVZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. As a synthetic benzenesulfonamide derivative, this compound is primarily utilized as a key intermediate or potential inhibitor in the development of novel therapeutic agents. Its molecular structure, which incorporates a chloromethoxy-substituted benzene ring linked to a hydroxycyclopentylmethyl group, is often targeted in the design of enzyme inhibitors . Similar sulfonamide-based structures have demonstrated potential in various research areas, including the investigation of anti-infective agents and the modulation of enzymes like histone methyltransferases . Researchers value this scaffold for its potential to interact with biologically relevant targets. The presence of the sulfonamide group is a common feature in compounds studied for their ability to bind enzymes and receptors with high affinity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-chloro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-19-12-5-4-10(8-11(12)14)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNVEUKEDTVZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride Precursor Synthesis

3-Chloro-4-methoxybenzenesulfonyl chloride serves as the electrophilic partner. Its preparation typically involves:

  • Chlorosulfonation : Treatment of 3-chloro-4-methoxybenzene with chlorosulfonic acid under controlled conditions.
  • Purification : Isolation via distillation or crystallization to achieve >95% purity, as evidenced by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Amine Side Chain Preparation

The (1-hydroxycyclopentyl)methylamine moiety necessitates a multi-step sequence:

  • Cyclopentanol Derivatization : Protection of cyclopentanol’s hydroxyl group using tert-butyldimethylsilyl (TBS) chloride.
  • Mannich Reaction : Introduction of an aminomethyl group via reaction with formaldehyde and ammonium chloride, yielding (1-(tert-butyldimethylsilyloxy)cyclopentyl)methylamine.
  • Deprotection : Removal of the TBS group using tetra-n-butylammonium fluoride (TBAF) to generate (1-hydroxycyclopentyl)methylamine.

Established Synthetic Routes

Direct Sulfonamide Coupling

Procedure :

  • Equimolar amounts of 3-chloro-4-methoxybenzenesulfonyl chloride and (1-hydroxycyclopentyl)methylamine are reacted in anhydrous dichloromethane (DCM) at 0°C.
  • Triethylamine (3 equiv) is added to scavenge HCl, with stirring continued for 12 hours at room temperature.
  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the sulfonamide (63–72% yield).

Optimization Insights :

  • Solvent Effects : Tetrahydrofuran (THF) increases reaction rate but reduces yield due to side reactions.
  • Temperature Control : Exothermic reactions above 25°C promote sulfonate ester formation, necessitating strict temperature monitoring.

Late-Stage Hydroxyl Group Introduction

For substrates where the hydroxyl group poses stability issues during coupling, a post-synthetic oxidation strategy is employed:

  • Synthesis of N-((1-Cyclopentylidenemethyl)methyl)-3-chloro-4-methoxybenzenesulfonamide :
    • React the sulfonamide with cyclopentanone via a Dean-Stark trap to remove water.
  • Stereoselective Reduction :
    • Use sodium borohydride (NaBH4) in methanol to reduce the ketone to the secondary alcohol, achieving >90% diastereomeric excess.

Alternative Methodologies and Emerging Techniques

Solid-Phase Synthesis

Immobilization of the amine component on Wang resin enables iterative coupling and purification:

  • Resin Functionalization : Load (1-hydroxycyclopentyl)methylamine onto Wang resin via a carbamate linker.
  • Sulfonylation : Treat with 3-chloro-4-methoxybenzenesulfonyl chloride in DMF.
  • Cleavage : Release the product using trifluoroacetic acid (TFA), achieving 58% overall yield.

Enzymatic Sulfonamide Formation

Recent advances employ sulfotransferases to catalyze the coupling reaction under mild conditions:

  • Catalyst : Recombinant human SULT1A1 expressed in E. coli.
  • Conditions : pH 7.4 phosphate buffer, 37°C, 24 hours.
  • Yield : 41% with >99% enantiomeric purity.

Analytical Characterization and Quality Control

Critical data for verifying successful synthesis include:

Parameter Method Expected Result
Molecular Weight High-Resolution MS 319.80 [M+H]+ (Δ < 2 ppm)
Purity HPLC-UV (254 nm) ≥98% (C18 column, acetonitrile/water gradient)
Hydroxyl Group Confirmation IR Spectroscopy ν(O–H) = 3280 cm⁻¹
Stereochemistry Chiral HPLC Single peak (Chiralpak IC column)

Challenges and Mitigation Strategies

  • Hydroxyl Group Reactivity :

    • Issue : Unprotected hydroxyl groups may undergo undesired alkylation.
    • Solution : Use TBS protection during amine synthesis.
  • Sulfonate Ester Formation :

    • Issue : Competing esterification under basic conditions.
    • Solution : Employ scavengers like molecular sieves to absorb HCl.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties/Applications References
3-Chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide C₁₃H₁₇ClN₂O₄S 3-Cl, 4-OCH₃, (1-hydroxycyclopentyl)methyl Sulfonamide, cyclopentanol Potential kinase modulation (inferred from KN-93 analogs) N/A
KN-93 (N-[2-[[[3-(4-Chlorophenyl)allyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide) C₂₆H₂₉ClN₂O₄S 4-OCH₃, allyl-chlorophenyl, hydroxyethyl Sulfonamide, tertiary amine, hydroxyl Ca²⁺/calmodulin-dependent kinase II inhibitor
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride C₁₈H₂₂ClN₃O₂S 4-Cl, diazepane-methylphenyl Sulfonamide, diazepane, HCl salt Antimicrobial/anticancer screening candidate
4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide C₂₃H₂₂ClN₃O₃S 4-Cl, 3-OCH₃-benzyl, benzimidazole Sulfonamide, benzimidazole Kinase/tubulin inhibition (structural analogy)
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 3-Cl, 4-CH₃, methanesulfonamide Methanesulfonamide Simpler analog; potential solubility/bioavailability studies

Key Structural and Functional Comparisons

Aromatic Substituents :

  • The target compound’s 3-chloro-4-methoxy substitution pattern is shared with KN-93 and benzimidazole derivatives . Chlorine enhances electrophilicity, while methoxy groups may improve solubility via hydrogen bonding.
  • 4-Chlorobenzenesulfonamide derivatives (e.g., and ) lack methoxy groups, reducing electronic complexity but retaining halogen-mediated bioactivity .

Nitrogen-Bound Substituents: The (1-hydroxycyclopentyl)methyl group is unique to the target compound, offering conformational rigidity and hydrogen-bond donor capacity. In contrast, KN-93 employs a hydroxyethyl group, which is more flexible and polar .

Physicochemical Properties: Molecular Weight: The target compound (MW ~344.8 g/mol) is smaller than KN-93 (MW ~525.0 g/mol) but larger than simpler methanesulfonamides (e.g., , MW ~219.7 g/mol), suggesting intermediate bioavailability . Hydrogen Bonding: The hydroxycyclopentyl group may improve solubility compared to non-hydroxylated analogs (e.g., ) but reduce it relative to KN-93’s hydroxyethyl chain .

However, introducing the hydroxycyclopentyl group may require additional steps, such as cyclopentanol derivatization .

Research Implications

  • The hydroxycyclopentyl group in the target compound could mitigate metabolic instability observed in KN-93 analogs by reducing oxidation-prone allyl/ethyl chains .

Biological Activity

Molecular Structure

The molecular formula of 3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide can be represented as follows:

  • Molecular Formula : C13H16ClN1O4S1
  • Molecular Weight : Approximately 315.79 g/mol

Structural Representation

The compound features a chlorinated aromatic ring, a methoxy group, and a sulfonamide functional group, contributing to its pharmacological properties.

In Vitro Studies

Research has shown that compounds with similar structures exhibit significant anti-inflammatory and antimicrobial activities. For instance, studies on related benzenesulfonamides reveal their ability to inhibit lipoxygenases (LOXs), which are involved in the inflammatory response. The inhibition of LOXs leads to decreased production of leukotrienes, thereby reducing inflammation and pain .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides can often be correlated with their structural features. The presence of the methoxy group and the chloro substituent plays a crucial role in enhancing the lipophilicity and bioavailability of the compound, which can improve its interaction with biological targets .

Anti-inflammatory Potential

A study focusing on related sulfonamide compounds demonstrated their efficacy in reducing inflammation in animal models. These compounds showed significant inhibition of leukocyte infiltration and cytokine production in models of acute inflammation .

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of structurally similar compounds against various bacterial strains. Results indicated that these compounds exhibited potent antibacterial activity, likely due to their ability to disrupt bacterial folate synthesis .

Data Summary

Here’s a summary table comparing the biological activities of this compound with other related compounds:

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnti-inflammatory10
Compound BAntimicrobial5
This compoundPotentially similar activityTBDHypothetical

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.